molecular formula C9H17NO2 B13549255 Methyl 3-amino-3-cyclopropylpentanoate

Methyl 3-amino-3-cyclopropylpentanoate

Cat. No.: B13549255
M. Wt: 171.24 g/mol
InChI Key: DTWGYWUUTYHPTI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclopropylpentanoate is an organic compound with a unique structure that includes a cyclopropyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cyclopropylpentanoate typically involves the reaction of cyclopropylamine with methyl 3-bromopentanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclopropylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Methyl 3-amino-3-cyclopropylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyclopropylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its interaction and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-cyclopropylpropanoate
  • Methyl 3-amino-3-cyclopropylbutanoate
  • Methyl 3-amino-3-cyclopropylhexanoate

Uniqueness

Methyl 3-amino-3-cyclopropylpentanoate is unique due to its specific chain length and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme mechanisms.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-amino-3-cyclopropylpentanoate

InChI

InChI=1S/C9H17NO2/c1-3-9(10,7-4-5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

DTWGYWUUTYHPTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)(C1CC1)N

Origin of Product

United States

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